Microwave-Assisted Two-Step Synthesis Advantage
Furan-derived 8-azabicyclo[3.2.1]octanes are accessible in two steps via a microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade, affording the target scaffold in up to 81% yield within 0.5 hours [1]. In contrast, a representative total synthesis of the structurally related tropane alkaloid (−)-cocaine requires nine steps and achieves only 55% overall yield [2]. This represents a >25 percentage-point yield advantage and a >90% reduction in synthetic steps, directly translating to lower procurement cost and faster delivery of analogue libraries.
| Evidence Dimension | Synthetic step count and overall yield |
|---|---|
| Target Compound Data | 2 steps, 81% yield (microwave-assisted cascade, model substrate 7a from furan) |
| Comparator Or Baseline | 9 steps, 55% yield (total synthesis of (−)-cocaine, J. Org. Chem. 2011) |
| Quantified Difference | Difference: −7 steps (−78%), +26 percentage-point yield |
| Conditions | Microwave irradiation at 150 °C, 0.5 h, neat conditions for target method; multi-step conventional synthesis for comparator |
Why This Matters
The dramatically shorter synthetic route reduces procurement lead time and cost, making this compound a more accessible entry point for tropane-based drug discovery programs.
- [1] M. Breuning et al., Angew. Chem. Int. Ed. 2020, 59, 18110–18115; Table 1, Entry 4: 81% yield, 0.5 h. View Source
- [2] G. Cheng, X. Wang, R. Zhu, C. Shao, J. Xu, Y. Hu, Total Synthesis of (−)-Cocaine and (−)-Ferruginine, J. Org. Chem. 2011, 76, 2694–2700. View Source
